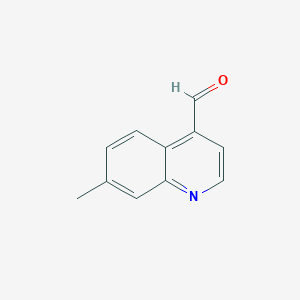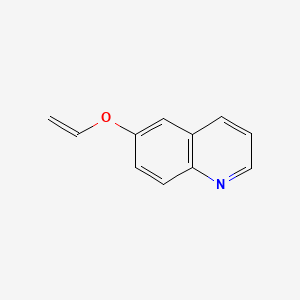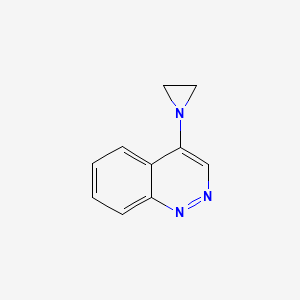
7-Hydroxyquinoline-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Hydroxyquinoline-4-carbonitrile is a heterocyclic compound that belongs to the quinoline family. Quinolines are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a hydroxyl group at the 7th position and a carbonitrile group at the 4th position makes this compound unique and potentially useful in various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxyquinoline-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzonitrile with ethyl acetoacetate under basic conditions, followed by cyclization and subsequent hydroxylation .
Industrial Production Methods: Industrial production methods often employ catalytic systems to enhance yield and selectivity. For example, the use of metal catalysts such as palladium or copper can facilitate the cyclization process, making it more efficient and scalable .
化学反应分析
Types of Reactions: 7-Hydroxyquinoline-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The carbonitrile group can be reduced to form amine derivatives.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated quinoline derivatives.
科学研究应用
7-Hydroxyquinoline-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for neurodegenerative diseases.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 7-Hydroxyquinoline-4-carbonitrile involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the carbonitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to its biological effects .
相似化合物的比较
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
4-Hydroxyquinoline: Used in the synthesis of various pharmaceuticals.
2-Hydroxyquinoline: Investigated for its potential as an antioxidant.
Uniqueness: 7-Hydroxyquinoline-4-carbonitrile is unique due to the presence of both a hydroxyl and a carbonitrile group, which allows it to participate in a wider range of chemical reactions and enhances its potential biological activities .
属性
分子式 |
C10H6N2O |
|---|---|
分子量 |
170.17 g/mol |
IUPAC 名称 |
7-hydroxyquinoline-4-carbonitrile |
InChI |
InChI=1S/C10H6N2O/c11-6-7-3-4-12-10-5-8(13)1-2-9(7)10/h1-5,13H |
InChI 键 |
XWRVDDHSXKTLIY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CN=C2C=C1O)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


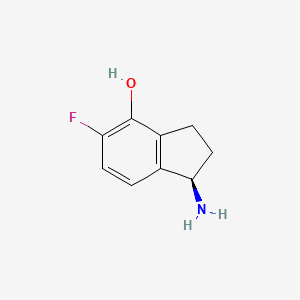
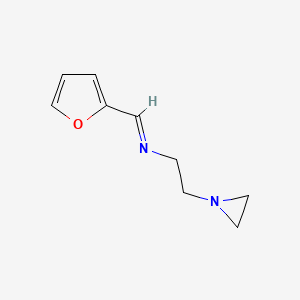
![2-(4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B11916065.png)

![[(3R)-4-(azetidin-3-yl)morpholin-3-yl]methanol](/img/structure/B11916072.png)
![2H-Pyrrolo[2,3-b]quinoxaline](/img/structure/B11916074.png)



